molecular formula C10H12O3 B1367030 2',3'-Dimethoxyacetophenone CAS No. 38480-94-3

2',3'-Dimethoxyacetophenone

Cat. No. B1367030
CAS RN: 38480-94-3
M. Wt: 180.2 g/mol
InChI Key: FODUVZQSLRHUMC-UHFFFAOYSA-N
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Description

2’,3’-Dimethoxyacetophenone is a chemical compound with the empirical formula C10H12O3 . It has a molecular weight of 180.20 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of 2’,3’-Dimethoxyacetophenone can be represented by the SMILES string COc1cccc(C(C)=O)c1OC . The InChI representation is 1S/C10H12O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-6H,1-3H3 .


Physical And Chemical Properties Analysis

2’,3’-Dimethoxyacetophenone is a solid compound . It has a molecular weight of 180.20 g/mol . The compound has a complexity of 179 and a topological polar surface area of 35.5 Ų .

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • Hosny (2005) investigated the reactions of 3,4-Dimethoxyacetophenone with diazomethane derivatives, revealing the formation of various ring structures, a foundational study in organic synthesis (Hosny, 2005).
    • Liu, Li, and Li (2004) synthesized novel derivatives from 3,4-dimethoxyacetophenone, which exhibited fungicidal and insecticidal activities (Liu, Li, & Li, 2004).
    • Moreau, Finiels, and Meric (2000) explored the acetylation of dimethoxybenzenes, including dimethoxyacetophenones, using acidic zeolites, contributing to the field of catalytic organic reactions (Moreau, Finiels, & Meric, 2000).
  • Pharmacological and Biological Activities :

    • Chu et al. (2021) studied 2′-Hydroxy-4′,5′-dimethoxyacetophenone for its inhibition effects on aldose reductase and collagenase enzymes and its potential anti-human acute leukemia effects (Chu et al., 2021).
    • Vetere et al. (2005) presented a study on the racemic and enantioselective hydrogenation of 3,4-dimethoxyacetophenone, contributing to the development of pharmaceuticals (Vetere et al., 2005).
  • Material Science and Luminescent Properties :

    • Taxak et al. (2010) reported on the luminescent properties of europium and terbium complexes with 2′-hydroxy-4′, 6′-dimethoxyacetophenone, offering insights into potential applications in OLEDs for display technologies (Taxak et al., 2010).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, not ingesting, and washing hands before breaks and immediately after handling the product .

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODUVZQSLRHUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496825
Record name 1-(2,3-Dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dimethoxyacetophenone

CAS RN

38480-94-3
Record name 1-(2,3-Dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,3-dimethoxybenzonitrile (25)(5.0 g, 30 mmol) in Et2O (12.5 mL) under N2 atmosphere was added methylmagnesium bromide (37% in Et2O) (12.5 mL, 37 mmol). The mixture was stirred for 16 h, and then 50% AcOH (20 mL) was added. After it was stirred for 30 min, the solution was poured into crushed ice, extracted with CH2Cl2, washed with 10% Na2CO3 and then with water, dried over MgSO4 and concentrated. The crude was purified by column chromatography (SiO2, n-hexane: EtOAc=4:1) to give 26. Liquid; yield: 92.5%; 1H-NMR (CDCl3, 200 MHz): δ 2.56 (s, 3H), 3.82 (s, 3H), 3.85 (s, 3H), 6.99-7.02 (m, 2H), 7.13-7.18 (m, 1H); 13C-NMR (CDCl3, 50 MHz): δ 31.18, 55.98, 61.29, 115.83, 120.80, 123.94, 133.62, 148.63, 153.04, 200.26; Anal. calcd for C10H12O3: C, 66.65; H, 6.71. Found: C, 66.60; H, 6.73.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
92.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
LMPF Amaral, MAVR da Silva - The Journal of Chemical Thermodynamics, 2021 - Elsevier
The standard (p o = 0.1 MPa) molar enthalpies of formation, at T = 298.15 K, for 2′,4′-, 2′,5′-, 2′,6′- and 3′,4′-dimethoxyacetophenones, in the condensed phase, were …
Number of citations: 5 www.sciencedirect.com
T Horie, M Tsukayama, H Kourai… - Journal of Medicinal …, 1986 - ACS Publications
OH easily converted into the diacetates 7a-k. The diacetates 7 were demethylated with anhydrous aluminum chloride in acetonitrile and subsequently hydrolyzed with hydrochloric acid …
Number of citations: 44 pubs.acs.org
W Baker, AR Smith - Journal of the Chemical Society (Resumed), 1936 - pubs.rsc.org
… 2 : 3-Dimethoxyacetophenone was prepared by oxidising 2 : 3-dimethoxyphenylmethyl… (6-5 g.) of almost pure 2 : 3dimethoxyacetophenone. 2 : 3-Dimethoxyacetophenone (6-5 g.) was …
Number of citations: 5 pubs.rsc.org
R Javad Kalbasi, A Abbaspourrad… - Chinese Journal of …, 2010 - Wiley Online Library
A simple sol‐gel method with and without surfactant was applied to prepare TiO 2 ‐ZrO 2 mixed oxides containing Ti and Zr at a molar ratio of 1:1. Several catalysts containing w=15% –…
Number of citations: 9 onlinelibrary.wiley.com
S Sugasawa - Journal of the Chemical Society (Resumed), 1933 - pubs.rsc.org
… be convertible into 6-hydroxy-2 : 3-dimethoxyacetophenone (111) , a suitable intermediate in … 6-Bemyloxy-2 : 3-dimethoxyacetophenone (XI) .-A mixture of the foregoing acid (4 g.) with …
Number of citations: 3 pubs.rsc.org
JB Press, VT Bandurco, EM Wong… - Journal of …, 1986 - Wiley Online Library
Synthesis of 5,6‐dimethoxyquinazolin‐2(1H)‐one derivatives was the subject of investigations leading to the preparation of title compounds 11, 13, 14 and 26. Target quinazolines 1 …
Number of citations: 22 onlinelibrary.wiley.com
JM Bruce - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
2-(2, 5-Dihydroxyphenyl) indole and three 2-(3, 4-dihydroxyphenyl) indoles have been prepared and oxidised to the corresponding quinones. The absorption spectra of these …
Number of citations: 0 pubs.rsc.org
WI Awad, MF El-Neweihy, SF Selim - The Journal of Organic …, 1960 - ACS Publications
Some 3-acylcatechols are synthesized by an orthodox method. Their infrared spectra are recorded. 2, 3-Dihydroxy acetophenone is utilized in the preparation of some chalcones, …
Number of citations: 22 pubs.acs.org
H Adkins, AG Rossow - Journal of the American Chemical Society, 1949 - ACS Publications
2-Methoxycyclohexanone gave in our hands not the 2, 4-dinitrophenylhydrazone, mp 135, reported by others2 but slowly and in low yield a red product, mp 218-219 uncor., whose …
Number of citations: 20 pubs.acs.org
ED Amstutz - Journal of the American Chemical Society, 1949 - ACS Publications
2-Methoxycyclohexanone gave in our hands not the 2, 4-dinitrophenylhydrazone, mp 135, reported by others2 but slowly and in low yield a red product, mp 218-219 uncor., whose …
Number of citations: 10 pubs.acs.org

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